molecular formula C19H24N2O5S B247499 4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL

4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL

Cat. No.: B247499
M. Wt: 392.5 g/mol
InChI Key: SAJJRDVBOOACPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further linked to a dimethoxy-phenol structure. Its unique chemical structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first sulfonylated using benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with 2,6-dimethoxy-phenol in the presence of a suitable base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in modulating receptor activity, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms underlying its actions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol
  • 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
  • 4-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-N-(2,4-difluorophenyl)benzamide

Uniqueness

4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications. Additionally, the presence of the benzenesulfonyl-piperazine moiety provides a scaffold for further chemical modifications, enabling the development of novel derivatives with enhanced activity.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C19H24N2O5S/c1-25-17-12-15(13-18(26-2)19(17)22)14-20-8-10-21(11-9-20)27(23,24)16-6-4-3-5-7-16/h3-7,12-13,22H,8-11,14H2,1-2H3

InChI Key

SAJJRDVBOOACPT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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